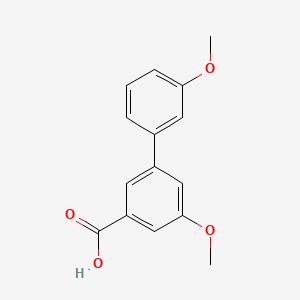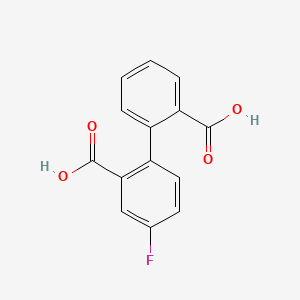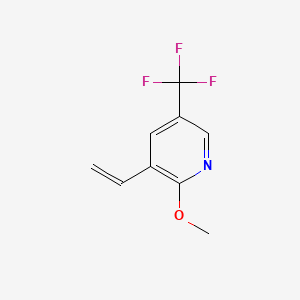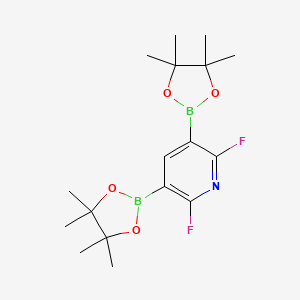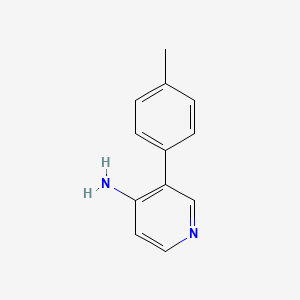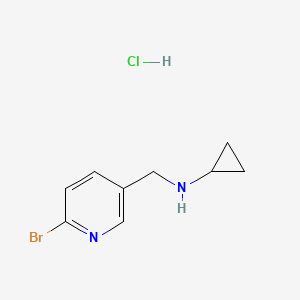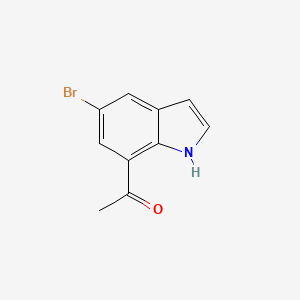
1-(5-Bromo-1H-indol-7-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-1H-indol-7-YL)ethanone, also known as 7-Acetyl-5-bromoindole, is a chemical compound with the molecular formula C10H8BrNO . It has a molecular weight of 238.08100 . This compound is typically stored in a refrigerator and is available in a solid form .
Molecular Structure Analysis
The molecular structure of 1-(5-Bromo-1H-indol-7-YL)ethanone consists of 10 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The exact mass of the molecule is 236.97900 .Physical And Chemical Properties Analysis
1-(5-Bromo-1H-indol-7-YL)ethanone is a solid at room temperature . It has a molecular weight of 238.08100 and an exact mass of 236.97900 . The LogP value, which represents the compound’s lipophilicity, is 3.13300 .Aplicaciones Científicas De Investigación
-
Pharmaceuticals and Medicine
- Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- The methods of application or experimental procedures vary widely depending on the specific application. For example, in drug development, these compounds would typically be synthesized in a lab and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) to determine their effects .
- The results or outcomes obtained also vary widely. For example, some indole derivatives have shown promise in treating certain types of cancer or microbial infections .
-
Chemical Synthesis
- Indole derivatives are important in the field of chemical synthesis because they are prevalent moieties present in selected alkaloids .
- They play a main role in cell biology and show various biologically vital properties .
- The methods of synthesis have attracted the attention of the chemical community .
- The results of these syntheses are new compounds that can be used in a variety of applications, from pharmaceuticals to materials science .
-
Antiviral Activity
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
-
Crystal Structure Analysis
- The crystal structure of 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone oxime, a derivative of indole, has been studied .
- The compound was synthesized in a lab and its crystal structure was analyzed using X-ray crystallography .
- The results of the analysis provide valuable information about the compound’s molecular structure, which can be used in various applications, such as drug design and materials science .
-
Anti-Inflammatory Activity
- Indole derivatives have been found to possess anti-inflammatory activities .
- These compounds can inhibit the production of pro-inflammatory cytokines, which are proteins that regulate the immune response .
- The methods of application or experimental procedures vary widely depending on the specific application. For example, these compounds would typically be synthesized in a lab and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) to determine their effects .
- The results or outcomes obtained also vary widely. For example, some indole derivatives have shown promise in treating certain types of inflammation .
-
Antioxidant Activity
- Indole derivatives have been found to possess antioxidant activities .
- These compounds can neutralize harmful free radicals in the body, which can prevent cellular damage .
- The methods of application or experimental procedures vary widely depending on the specific application. For example, these compounds would typically be synthesized in a lab and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) to determine their effects .
- The results or outcomes obtained also vary widely. For example, some indole derivatives have shown promise in preventing oxidative stress .
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Direcciones Futuras
While specific future directions for 1-(5-Bromo-1H-indol-7-YL)ethanone are not mentioned in the sources I found, the study and application of indole derivatives, which this compound is a part of, continue to be a significant area of research in the field of chemistry . They play a crucial role in cell biology and are being explored for their potential in the treatment of various disorders .
Propiedades
IUPAC Name |
1-(5-bromo-1H-indol-7-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6(13)9-5-8(11)4-7-2-3-12-10(7)9/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQKQTUKOZNLJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1)Br)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-1H-indol-7-YL)ethanone | |
CAS RN |
1253789-74-0 |
Source


|
| Record name | 1253789-74-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

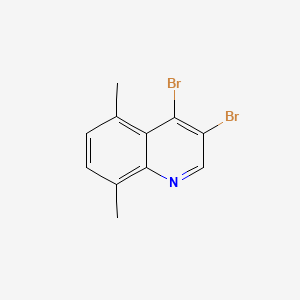
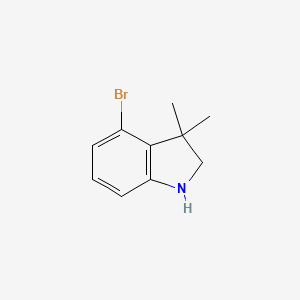
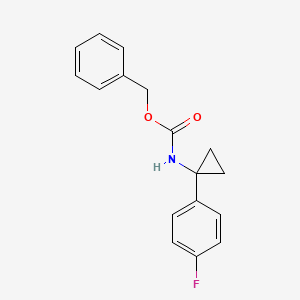
![3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B567691.png)
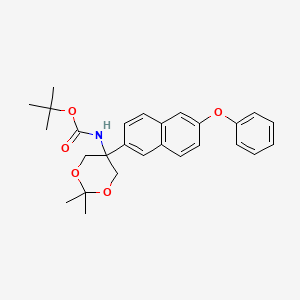
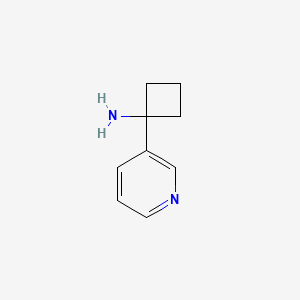
![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)
